![molecular formula C43H48N10O6S B1195033 (2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)
(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Overview
Description
UNC6852 is a selective degrader of the polycomb repressive complex 2 (PRC2), which is based on proteolysis-targeting chimera (PROTAC) technology. This compound contains an embryonic ectoderm development (EED) ligand and a von Hippel-Lindau (VHL) ligand. It is designed to target and degrade specific components of the PRC2 complex, including EED, enhancer of zeste homolog 2 (EZH2), and suppressor of zeste homolog 12 (SUZ12) .
Scientific Research Applications
UNC6852 has several scientific research applications, including:
Cancer Research: UNC6852 is used to study the role of PRC2 in cancer, particularly in diffuse large B-cell lymphoma (DLBCL) with EZH2 activating mutations.
Epigenetics: UNC6852 is used to investigate the function of PRC2 in gene regulation and epigenetic modifications.
Drug Discovery: UNC6852 serves as a tool compound for the development of new therapeutics targeting PRC2.
Preparation Methods
Synthetic Routes and Reaction Conditions
UNC6852 is synthesized using a combination of chemical reactions that involve the coupling of an EED ligand with a VHL ligand. The synthetic route typically involves the following steps:
Synthesis of the EED ligand: This involves the preparation of a ligand that can specifically bind to the EED component of the PRC2 complex.
Synthesis of the VHL ligand: This involves the preparation of a ligand that can bind to the VHL protein, which is part of the ubiquitin-proteasome system.
Coupling of the ligands: The EED ligand and the VHL ligand are coupled together using a linker to form the final PROTAC molecule, UNC6852.
Industrial Production Methods
The industrial production of UNC6852 involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and it involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
UNC6852 primarily undergoes degradation reactions as part of its mechanism of action. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.
Common Reagents and Conditions
The key reagents involved in the synthesis of UNC6852 include:
- EED ligand precursor
- VHL ligand precursor
- Coupling reagents (e.g., carbodiimides)
- Solvents (e.g., dimethyl sulfoxide)
The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the successful coupling of the ligands .
Major Products Formed
The major product formed from the synthesis of UNC6852 is the final PROTAC molecule itself. In biological systems, the degradation of PRC2 components (EED, EZH2, SUZ12) is the primary outcome of the action of UNC6852 .
Mechanism of Action
UNC6852 exerts its effects by inducing the proteasomal degradation of PRC2 components. The mechanism involves the following steps:
Binding to EED: The EED ligand of UNC6852 binds to the WD40 aromatic cage of the EED component of PRC2.
Recruitment of VHL: The VHL ligand of UNC6852 binds to the VHL protein, which is part of the ubiquitin-proteasome system.
Ubiquitination and Degradation: The binding of UNC6852 to both EED and VHL brings the PRC2 complex into proximity with the ubiquitin-proteasome system, leading to the ubiquitination and subsequent proteasomal degradation of PRC2 components (EED, EZH2, SUZ12)
Comparison with Similar Compounds
UNC6852 is unique in its ability to selectively degrade PRC2 components using PROTAC technology. Similar compounds include:
EED226: Another EED-targeted degrader, but it does not have the VHL ligand and thus does not induce proteasomal degradation.
GSK343: An EZH2 inhibitor that does not degrade PRC2 components but inhibits their enzymatic activity.
EPZ6438 (Tazemetostat): An EZH2 inhibitor used in clinical settings, which also does not induce degradation but inhibits the methyltransferase activity of EZH2
UNC6852 stands out due to its dual-ligand design, which allows it to induce the degradation of PRC2 components, providing a unique approach to targeting this complex in scientific research and potential therapeutic applications.
properties
Molecular Formula |
C43H48N10O6S |
|---|---|
Molecular Weight |
832.981 |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1 |
InChI Key |
PPNNFXIBKLCMTI-WXEAQWFJSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UNC6852; UNC-6852; UNC 6852 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)


![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)

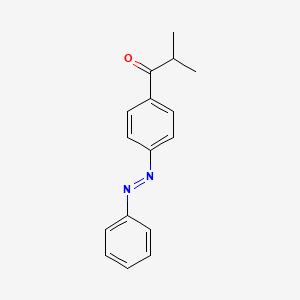
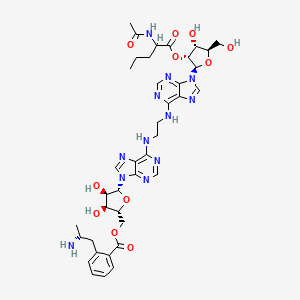
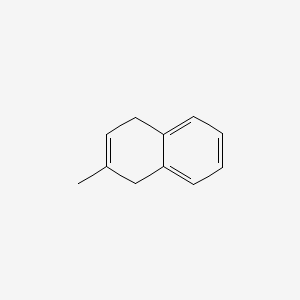

![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

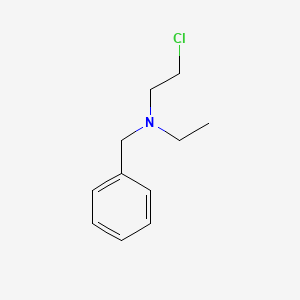
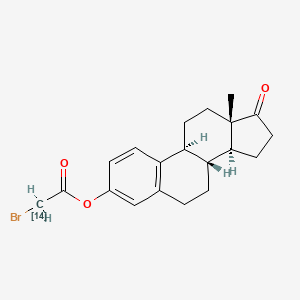
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)